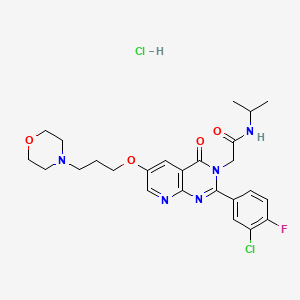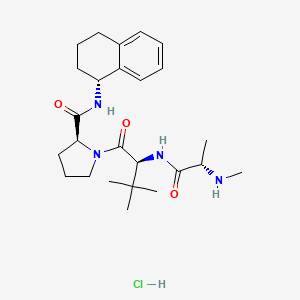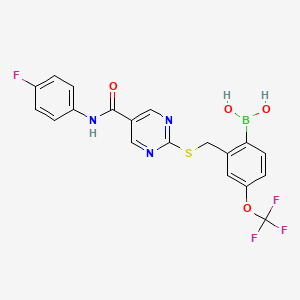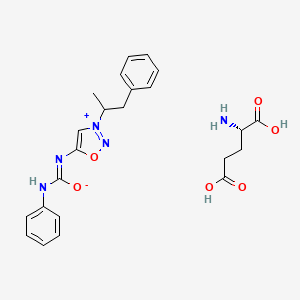
TASP0390325
Vue d'ensemble
Description
Applications De Recherche Scientifique
Neuroimaging of Vasopressin V1B Receptors
TASP0390325 has been utilized in neuroimaging studies to investigate the vasopressin V1B receptors. It serves as a selective antagonist that enables the high-contrast PET imaging of these receptors . This application is particularly valuable in the assessment of neuropsychiatric diseases and could
Mécanisme D'action
Target of Action
TASP0390325 is a high affinity and orally active arginine vasopressin receptor 1B (V1B receptor) antagonist . The V1B receptor is a G protein-coupled receptor that mediates the functions of arginine vasopressin (AVP), a neurohypophysial hormone involved in the regulation of stress responses, including the secretion of adrenocorticotropic hormone (ACTH) .
Mode of Action
TASP0390325 shows potent antagonist activity for V1B receptors . It dose-dependently inhibits [3H]-AVP binding to recombinant human V1B receptors with an IC50 value of 2.72 nM . It also inhibits [3H]-AVP binding to rat anterior pituitary membranes, with an IC50 value of 2.22 nM . This inhibition of AVP binding to V1B receptors results in the attenuation of AVP-induced increases in intracellular calcium concentrations .
Biochemical Pathways
The primary biochemical pathway affected by TASP0390325 is the AVP signaling pathway via the V1B receptor . By antagonizing the V1B receptor, TASP0390325 inhibits the AVP-induced increase in intracellular calcium concentrations, which in turn affects the downstream signaling events mediated by AVP .
Pharmacokinetics
TASP0390325 is orally bioavailable . It is able to cross the blood-brain barrier and reach the anterior pituitary gland, where it blocks the V1B receptor in vivo
Result of Action
The antagonism of the V1B receptor by TASP0390325 results in a decrease in plasma ACTH levels induced by corticotropin-releasing factor (CRF)/desmopressin (dDAVP) in rats . This indicates that TASP0390325 blocks the anterior pituitary V1B receptor in vivo . Additionally, TASP0390325 exerts antidepressant effects in two models of depression (a forced swimming test and an olfactory bulbectomy model) .
Propriétés
IUPAC Name |
2-[2-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)-4-oxopyrido[2,3-d]pyrimidin-3-yl]-N-propan-2-ylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClFN5O4.ClH/c1-16(2)29-22(33)15-32-24(17-4-5-21(27)20(26)12-17)30-23-19(25(32)34)13-18(14-28-23)36-9-3-6-31-7-10-35-11-8-31;/h4-5,12-14,16H,3,6-11,15H2,1-2H3,(H,29,33);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIXGNLBPARAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=NC2=C(C1=O)C=C(C=N2)OCCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30Cl2FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 86765292 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does TASP0390325 interact with its target, the V1B receptor, and what are the downstream effects of this interaction?
A1: TASP0390325 acts as a potent and selective antagonist of the V1B receptor. [, ] While the precise binding mechanism hasn't been fully elucidated, as an antagonist, it likely competes with the endogenous ligand, arginine vasopressin, for binding to the V1B receptor. This competitive binding prevents arginine vasopressin from activating the receptor, thereby inhibiting its downstream signaling pathways. The blockade of V1B receptor signaling by TASP0390325 has been demonstrated to have anti-depressant and anxiolytic effects in preclinical animal models. [] Further research is necessary to fully characterize the downstream molecular effects of TASP0390325's interaction with the V1B receptor.
Q2: What evidence supports the use of TASP0390325 as a potential therapeutic agent for neuropsychiatric disorders?
A2: Preclinical studies have demonstrated the therapeutic potential of TASP0390325 in animal models of depression and anxiety. [] While the exact mechanisms underlying these effects are still being investigated, the V1B receptor is known to play a role in stress response and the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. [] Dysregulation of the HPA axis is implicated in the pathophysiology of various neuropsychiatric disorders, including depression and anxiety. By blocking the V1B receptor, TASP0390325 may help normalize HPA axis activity and alleviate some of the behavioral symptoms associated with these conditions.
Q3: How does the performance of TASP0390325 compare to other V1B receptor antagonists, particularly in the context of PET imaging?
A3: TASP0390325 has shown promise as a potent and selective V1B receptor antagonist, particularly in the context of PET imaging. Research indicates that a closely related analog, ¹¹C-TASP699, derived from TASP0390325, produces higher contrast PET images of pituitary V1BRs compared to previously developed radioligands. [] This improved imaging contrast suggests that ¹¹C-TASP699, and potentially other derivatives of TASP0390325, could be valuable tools for studying V1B receptor distribution and occupancy in vivo, which is crucial for understanding the role of this receptor in both healthy individuals and those with neuropsychiatric disorders. This enhanced imaging capability could also facilitate the development and evaluation of novel V1B receptor antagonists for therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-Fluorophenyl)-6-[2-(dihydroxyboryl)benzylthio]nicotinamide](/img/structure/B611091.png)

![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)

![7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine](/img/structure/B611096.png)
![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B611099.png)
![N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide](/img/structure/B611104.png)

![7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole](/img/structure/B611109.png)